- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

955886-84-7 structure
Nom du produit:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
Numéro CAS:955886-84-7
Le MF:C10H10N2O3S
Mégawatts:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
- BCP32184
- SY262627
- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
- CS-0106404
- SCHEMBL642545
- SYZNSAWWLCRFFT-UHFFFAOYSA-N
- AC9617
- DB-142847
- BS-33359
- 955886-84-7
- MFCD23104009
- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
-
- MDL: MFCD23104009
- Piscine à noyau: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
- La clé Inchi: SYZNSAWWLCRFFT-UHFFFAOYSA-N
- Sourire: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC
Propriétés calculées
- Qualité précise: 238.04121336g/mol
- Masse isotopique unique: 238.04121336g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 277
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 103
- Le xlogp3: 1.9
Propriétés expérimentales
- Dense: 1.398
- Point d'ébullition: 420 ºC
- Point d'éclair: 208 ºC
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M878330-50mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
Ambeed | A499712-100mg |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 98% | 100mg |
$6.0 | 2025-02-26 | |
Ambeed | A499712-250mg |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 98% | 250mg |
$8.0 | 2025-02-26 | |
Aaron | AR00IJWH-100mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 98% | 100mg |
$4.00 | 2025-02-28 | |
Aaron | AR00IJWH-5g |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 98% | 5g |
$164.00 | 2025-02-28 | |
A2B Chem LLC | AI64501-250mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 98% | 250mg |
$6.00 | 2024-07-18 | |
abcr | AB594810-250mg |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 250mg |
€74.40 | 2024-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177044-1g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 97% | 1g |
¥115.00 | 2024-04-24 | |
eNovation Chemicals LLC | D920462-1g |
Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 95% | 1g |
$790 | 2025-02-26 | |
eNovation Chemicals LLC | D961313-100mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 95% | 100mg |
$55 | 2025-02-27 |
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
Référence
- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux
Référence
- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
Référence
- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
Référence
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug DiscoveryACS Omega, 2020, 5(14), 8305-8311,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
Référence
- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
Référence
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Référence
- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
Référence
- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
Référence
- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic SteatohepatitisJournal of Medicinal Chemistry, 2023, 66(14), 9363-9375,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
Référence
- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Référence
- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
Référence
- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Référence
- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux
Référence
- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
Référence
- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
Référence
- FXR receptor agonist and its preparation, China, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Référence
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Référence
- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Littérature connexe
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
2. Book reviews
-
3. Book reviews
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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